3-Tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid
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Overview
Description
3-Tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid is a complex organic compound with the molecular formula C16H21NO4. This compound is notable for its unique structure, which includes a benzazepine core—a bicyclic structure containing a benzene ring fused to an azepine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzazepine core or to reduce any ketone or aldehyde functionalities.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid depends on its specific application. In drug development, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The Boc group can protect reactive sites during synthesis, allowing for selective reactions to occur at other positions on the molecule.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.
1-Tert-butoxycarbonyl-3,4-dihydroisoquinoline-4-carboxylic acid: Another Boc-protected compound with a different core structure.
N-Boc-pyrrolidine-3-carboxylic acid: A simpler Boc-protected amino acid derivative.
Uniqueness
3-Tert-butoxycarbonyl-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid is unique due to its specific benzazepine core and the position of the Boc and carboxylic acid groups. This unique structure can confer specific chemical properties and reactivity, making it valuable in certain synthetic and research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,4,5-tetrahydro-3-benzazepine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-11-6-4-5-7-12(11)10-13(17)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHZVXMRCAZSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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